molecular formula C11H14N4Si B6436999 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine CAS No. 477301-04-5

9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine

Cat. No.: B6436999
CAS No.: 477301-04-5
M. Wt: 230.34 g/mol
InChI Key: LOPJQPSMNMRYLX-UHFFFAOYSA-N
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Description

9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine is an organic compound that belongs to the purine family. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to the purine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to its targets. The ethynyl group can participate in various chemical reactions, facilitating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine is unique due to the combination of the purine ring with the trimethylsilyl-ethynyl group. This structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

trimethyl-[2-(9-methylpurin-6-yl)ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4Si/c1-15-8-14-10-9(5-6-16(2,3)4)12-7-13-11(10)15/h7-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPJQPSMNMRYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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